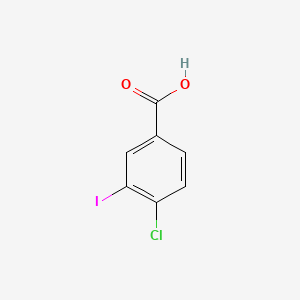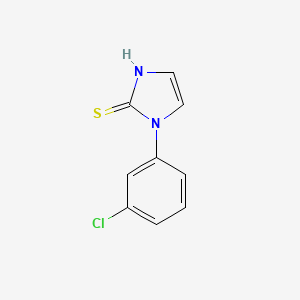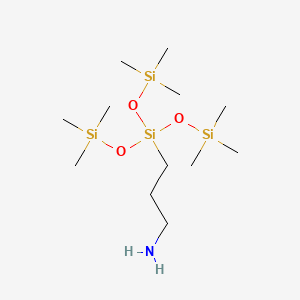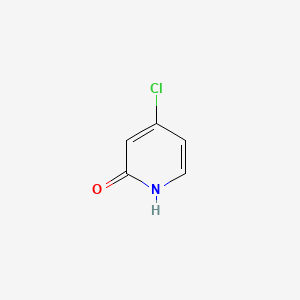
1-Methyl-1H-indazol-5-amine
Descripción general
Descripción
1-Methyl-1H-indazol-5-amine is a white to light yellow solid with a strong ammonia smell . It is used in the preparation of Hydrazone compounds having (Hetero)aryl group at terminal Amine group for treating tau protein-associated disease .
Synthesis Analysis
1-Methyl-1H-indazol-5-amine is a key intermediate in the synthesis of various organic compounds such as pesticides, photostabilizers, antibiotics, dyes, agrochemicals, and pharmaceuticals . It can be synthesized from 2-aminobenzyl alcohol and formamide under reflux .Molecular Structure Analysis
The molecular formula of 1-Methyl-1H-indazol-5-amine is C8H9N3. It has a molecular weight of 147.18 . The structure contains an amino group and a pyrrole ring, which gives it a certain degree of hydrophilicity .Chemical Reactions Analysis
1-Methyl-1H-indazol-5-amine is used in the preparation of Hydrazone compounds having (Hetero)aryl group at terminal Amine group for treating tau protein-associated disease . It is also used in the preparation of Dihydroisoindole-1H-pyrazolo [3,4-d]pyrimidinone compounds as Wee1 inhibitors for the treatment of kinase-related diseases .Physical And Chemical Properties Analysis
1-Methyl-1H-indazol-5-amine is a white to light yellow solid with a strong ammonia smell . It has a boiling point of 321.6±15.0 °C and a melting point of 142-144°C . Its density is 1.3±0.1 g/cm3 . It has a low solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 1-Methyl-1H-indazol-5-amine, focusing on unique applications:
Treatment of Tau Protein-Associated Diseases
1-Methyl-5-amino-1H-indazole is utilized in the synthesis of Hydrazone compounds, which have a (Hetero)aryl group at the terminal amine group. These compounds are significant in treating tau protein-associated diseases, which are often linked to neurodegenerative disorders such as Alzheimer’s .
Wee1 Inhibitors for Kinase-Related Diseases
This compound is also used in the preparation of Dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds. These serve as Wee1 inhibitors, which are crucial for the treatment of diseases related to kinase activity disruptions .
Synthesis Strategies for Indazoles
Recent synthetic approaches to 1H- and 2H-indazoles have been summarized, including transition metal-catalyzed reactions and reductive cyclization reactions. These strategies are essential for developing new pharmaceuticals and materials science applications .
Polo-like Kinase 4 Inhibitors
The discovery of polo-like kinase 4 inhibitors involves compounds containing the indazole moiety, such as (1R,2S)-2-(3-((E)-4(((cis)-2,6-dimethyl morpholino)methyl)styryl)-1H-indazol-6-yl)-5’-methoxyspiro[cyclopropane-1,3’-indolin]-2’-one (CFI-400945). These inhibitors are potent and orally active antitumor agents .
Protein Kinase B/Akt Inhibition
Substituted-1H-indazoles have been reported to exhibit potent inhibitory activities on protein kinase B/Akt, which plays a significant role in cell signaling pathways related to cancer and other diseases .
Mecanismo De Acción
Target of Action
1-Methyl-1H-indazol-5-amine is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the primary targets of 1-Methyl-1H-indazol-5-amine could be a variety of enzymes and receptors involved in these biological activities.
Mode of Action
Given its structural similarity to other indazole derivatives, it’s plausible that it interacts with its targets by binding to them, thereby modulating their activity . This interaction can lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
Based on the wide range of biological activities exhibited by indazole derivatives, it can be inferred that 1-methyl-1h-indazol-5-amine may affect multiple biochemical pathways . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
It’s known that the compound is a crystalline powder and its solubility in water is low, but it can dissolve in organic solvents like ethanol and dimethylformamide . These properties could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 1-Methyl-1H-indazol-5-amine’s action are likely to be diverse, given the wide range of biological activities associated with indazole derivatives . These effects could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, prevention of malaria, and inhibition of cholinesterase activity .
Safety and Hazards
1-Methyl-1H-indazol-5-amine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Relevant Papers Relevant papers on 1-Methyl-1H-indazol-5-amine can be found at the following links .
Propiedades
IUPAC Name |
1-methylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOFNPHTKBSXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377635 | |
| Record name | 1-METHYL-1H-INDAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indazol-5-amine | |
CAS RN |
50593-24-3 | |
| Record name | 1-METHYL-1H-INDAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)



